molecular formula C10H9NO4 B12807417 5-Methoxy-3-methyl-2-nitrobenzofuran CAS No. 96336-18-4

5-Methoxy-3-methyl-2-nitrobenzofuran

Cat. No.: B12807417
CAS No.: 96336-18-4
M. Wt: 207.18 g/mol
InChI Key: RQEWTGGHPAXKHK-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-2-nitrobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methyl-2-nitrobenzofuran typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2-nitrophenol and 3-methyl-2-butanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 5-methoxy-2-nitrophenol and 3-methyl-2-butanone in the presence of an acid catalyst.

    Cyclization: The intermediate undergoes cyclization to form the benzofuran ring. This step often requires heating and the use of a dehydrating agent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methyl-2-nitrobenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the methoxy group. Reagents such as halogens, sulfonyl chlorides, and nitrating agents are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides, and nitrating agents in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogens, sulfonyl groups, or nitro groups at specific positions on the benzofuran ring.

Scientific Research Applications

5-Methoxy-3-methyl-2-nitrobenzofuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its structural features are of interest in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may have applications in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-2-nitrobenzofuran depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-nitrobenzofuran: Lacks the methyl group at the 3-position, which can affect its reactivity and biological activity.

    3-Methyl-2-nitrobenzofuran: Lacks the methoxy group at the 5-position, which can influence its chemical properties and applications.

    5-Methoxy-3-methylbenzofuran:

Uniqueness

5-Methoxy-3-methyl-2-nitrobenzofuran is unique due to the combination of its functional groups. The presence of the methoxy, methyl, and nitro groups provides a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

96336-18-4

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-methoxy-3-methyl-2-nitro-1-benzofuran

InChI

InChI=1S/C10H9NO4/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3

InChI Key

RQEWTGGHPAXKHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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